molecular formula C7H16ClNO2 B13592240 Ethyl3-(methylamino)butanoatehydrochloride CAS No. 2792217-03-7

Ethyl3-(methylamino)butanoatehydrochloride

Cat. No.: B13592240
CAS No.: 2792217-03-7
M. Wt: 181.66 g/mol
InChI Key: QDYKWGBSIDNLLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(methylamino)butanoate hydrochloride (CAS: 1423034-07-4) is a hydrochlorinated amino ester with the molecular formula C₈H₁₇NO₂·HCl (MW: 195.69) . Its structure features a butanoate backbone substituted with a methylamino group at the third carbon and an ethyl ester at the terminal carboxyl group. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate due to its reactive amino and ester functionalities .

Properties

CAS No.

2792217-03-7

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

ethyl 3-(methylamino)butanoate;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)5-6(2)8-3;/h6,8H,4-5H2,1-3H3;1H

InChI Key

QDYKWGBSIDNLLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)NC.Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Ethyl 3-(methylamino)butanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 3-(methylamino)butanoate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl 4-(methylamino)butanoate Hydrochloride (CAS: 89584-24-7)

  • Structural Differences: The ester group is methyl (vs. ethyl), and the methylamino group is at the fourth carbon (vs. third) .
  • Properties : Shorter alkyl chain (methyl ester) reduces lipophilicity compared to the ethyl ester variant. Similarity score: 0.77 .
  • Applications : Used in peptide mimetics and small-molecule drug synthesis.

(S)-Ethyl 2-Amino-3,3-dimethylbutanoate Hydrochloride (CAS: 144054-74-0)

  • Structural Differences: Contains a dimethyl group at the third carbon and an amino (NH₂) group at the second carbon (vs. methylamino at C3) .
  • Properties : Increased steric hindrance from dimethyl groups reduces nucleophilic reactivity. Molecular weight: 195.69 (identical to target compound).
  • Synthesis: Involves chiral resolution steps, contrasting with the reductive amination used for Ethyl 3-(methylamino)butanoate hydrochloride .

Ethyl 3-Amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate Hydrochloride (CAS: 473567-08-7)

  • Applications : Specialized in CNS-targeted pharmaceuticals due to enhanced blood-brain barrier penetration.

Ethyl 2-Methyl-2-(methylamino)propanoate Hydrochloride (CAS: 1082720-57-7)

  • Structural Differences: Propanoate backbone (vs. butanoate) with methyl branching at C2 .
  • Properties : Lower molecular weight (182.07 vs. 195.69) and higher volatility.
  • Industrial Use : Agrochemically relevant as a pesticide intermediate .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score Primary Applications
Ethyl 3-(methylamino)butanoate HCl 1423034-07-4 C₈H₁₇NO₂·HCl Ethyl ester, C3 methylamino Reference Pharmaceutical intermediates
Methyl 4-(methylamino)butanoate HCl 89584-24-7 C₆H₁₃NO₂·HCl Methyl ester, C4 methylamino 0.77 Peptide mimetics
(S)-Ethyl 2-amino-3,3-dimethylbutanoate HCl 144054-74-0 C₈H₁₇NO₂·HCl C2 amino, C3 dimethyl N/A Chiral synthons
Ethyl 3-amino-3-(aryl)propanoate HCl 473567-08-7 C₁₇H₂₆NO₄·HCl Aromatic substitution N/A CNS drug candidates
Ethyl 2-methyl-2-(methylamino)propanoate HCl 1082720-57-7 C₇H₁₅NO₂·HCl Propanoate backbone, C2 branching N/A Agrochemicals

Key Research Findings

Synthetic Efficiency: Ethyl 3-(methylamino)butanoate HCl is synthesized via reductive amination (e.g., using sodium triacetoxyborohydride) , whereas analogs like Methyl 4-(methylamino)butanoate HCl require esterification post-amination .

Reactivity : The ethyl ester in the target compound enhances electrophilicity at the carbonyl group compared to methyl esters, favoring nucleophilic substitutions .

Safety Profile: All hydrochlorinated amino esters share common hazards (e.g., H302: harmful if swallowed), necessitating standardized handling protocols .

Pharmacological Potential: Aryl-substituted variants (e.g., CAS 473567-08-7) exhibit superior binding to neurological targets, while aliphatic analogs are preferred for metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.